molecular formula C13H22N2O6 B8254497 tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate

Cat. No.: B8254497
M. Wt: 302.32 g/mol
InChI Key: RAVBEBWLOOEBRM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions.

    Addition of the Ethoxy and Oxoethyl Groups: These groups can be added through esterification and oxidation reactions.

    Incorporation of the Nitromethyl Group: The nitromethyl group can be introduced via nitration reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be studied for its biological activity and potential as a drug candidate.

    Medicine: Could be explored for therapeutic applications, particularly if it exhibits bioactivity.

    Industry: May be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(methyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the azetidine ring structure

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-20-10(16)6-13(9-15(18)19)7-14(8-13)11(17)21-12(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVBEBWLOOEBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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